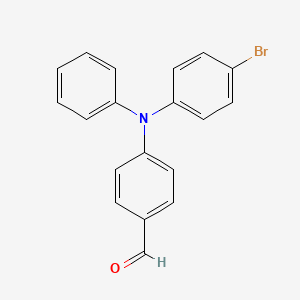![molecular formula C14H19NO4 B3331578 (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(113C)propanoic acid CAS No. 84771-22-2](/img/structure/B3331578.png)
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(113C)propanoic acid
Overview
Description
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(113C)propanoic acid, also known as (2S)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-phenylpropanoic acid, is an organic compound with a molecular formula of C14H18N2O3. It is a white, crystalline solid with a melting point of 122-125°C. This compound is of interest due to its potential applications in scientific research and drug development.
Scientific Research Applications
Biosynthesis of L-Phenylalanine
BOC-L-Phenylalanine-13C plays a crucial role in the biosynthesis of L-Phenylalanine in E. coli . The microbial pathway for L-Phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . The use of BOC-L-Phenylalanine-13C can help establish a succinct and cost-effective pathway for L-Phenylalanine production .
Synthesis of Isotope-Labeled Peptides
BOC-L-Phenylalanine-13C is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . This application is particularly useful in proteomics research, where accurate quantification of proteins is essential .
Evaluation of Phenylalanine Hydroxylase Activity
L-Phenylalanine-1-13C, an isotopic analogue of L-Phenylalanine, is used to evaluate the 13CO2 level of phenylalanine hydroxylase activity via a 13C phenylalanine breath test . This test is used to diagnose phenylketonuria, a genetic disorder that increases the levels of a substance called phenylalanine in the blood .
Internal Standard for Clinical Mass Spectrometry
BOC-L-Phenylalanine-13C serves as an internal standard for clinical mass spectrometry . It helps in the accurate measurement of analytes in complex biological samples, thereby improving the reliability of the results .
Internal Standard for Food Isotope-Labeled Amino Acids & Peptides
In food science, BOC-L-Phenylalanine-13C is used as an internal standard for isotope-labeled amino acids and peptides . This helps in the accurate quantification of these compounds in food samples .
Carbon-13 (13C) Research
BOC-L-Phenylalanine-13C is used in research involving Carbon-13 (13C) . This stable isotope of carbon is used in various fields, including nuclear magnetic resonance (NMR) spectroscopy, isotope tracing, and metabolic flux analysis .
Mechanism of Action
Target of Action
As a derivative of phenylalanine, it may interact with the same targets as phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the synthesis of proteins and other important molecules in the body .
Mode of Action
Phenylalanine, from which it is derived, is known to be a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . These neurotransmitters play a vital role in mood regulation, and elevated brain levels are associated with antidepressant effects .
Biochemical Pathways
BOC-L-Phenylalanine-13C is used to synthesize isotope-labeled peptides for MS-based protein quantitation . This suggests that it may be involved in the same biochemical pathways as Phenylalanine, including protein synthesis and the production of neurotransmitters .
Result of Action
Given its use in synthesizing isotope-labeled peptides for ms-based protein quantitation , it may play a role in facilitating the study of protein structure and function.
Action Environment
It is recommended to store the compound under refrigerated conditions and protect it from light , suggesting that temperature and light exposure may affect its stability.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl(113C)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i12+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-GYZZUBJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



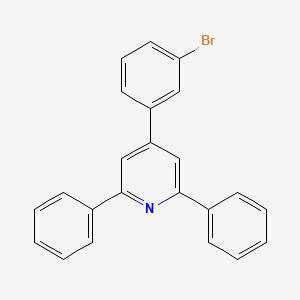

![2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B3331504.png)
![(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3331508.png)
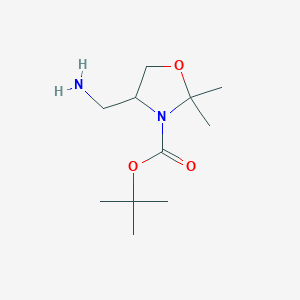

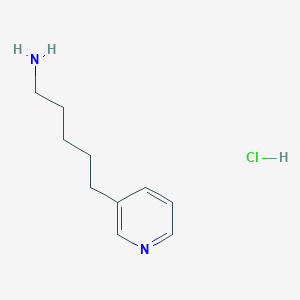
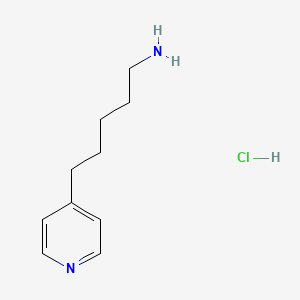

![4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3331549.png)

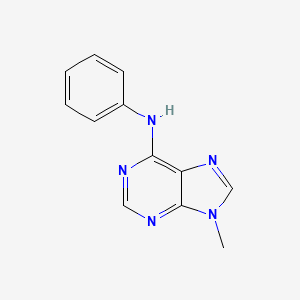
![(2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine](/img/structure/B3331575.png)
